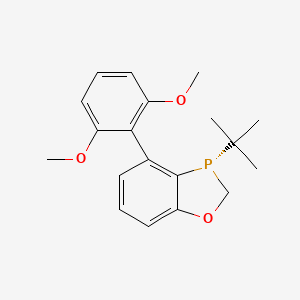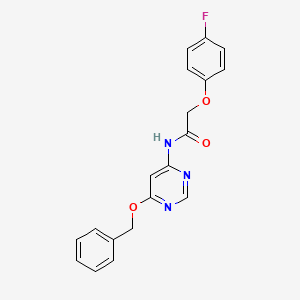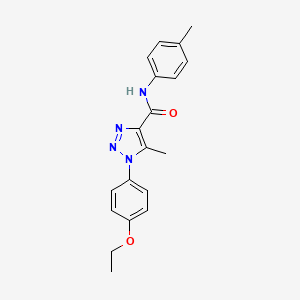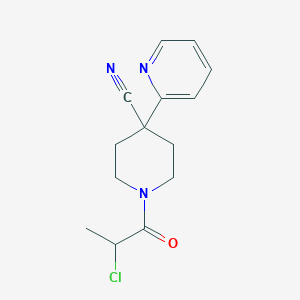
N1-(2-chlorobenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-chlorobenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as CBOP and has been found to possess several properties that make it a promising candidate for use in various biomedical applications.
Scientific Research Applications
Synthesis and Molecular Docking Studies
Compounds with similar structural features have been synthesized and evaluated for their antibacterial properties and potential as inhibitors for specific enzymes, such as the 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2. For example, new Schiff bases were synthesized and showed good antibacterial activity against pathogenic bacteria species. Molecular docking studies suggested these compounds as promising 3CLpro inhibitors, crucial for SARS-CoV-2 proliferation (Ahmed S. M. Al‐Janabi, A. O. Elzupir, & T. Yousef, 2020).
Spectroscopic Investigations
Spectroscopic investigations of compounds containing dihydronicotinamide structures, which bear resemblance to the core structure , have provided insights into their conformation, absorption, and fluorescence properties. These studies can help understand the electronic properties and potential applications in sensing, imaging, or as components in electronic devices (P. Fischer, J. Fleckenstein, & J. Hönes, 1988).
Novel Synthetic Approaches
Research on novel synthetic approaches to N1-substituted oxalamides suggests the versatility and potential of these compounds in creating bioactive molecules or materials with specific functionalities. A novel synthetic method was developed for di- and mono-oxalamides, demonstrating the operational simplicity and high yield of this approach (V. Mamedov, V. L. Mamedova, & G. Z. Khikmatova, et al., 2016).
Metabolism and Biological Activity
Studies on the metabolism of related compounds, such as LY654322, a growth hormone secretagogue, and its transformation into unique metabolites, highlight the importance of understanding the metabolic pathways of potential therapeutic agents. These insights can lead to the development of more effective and safer drugs (A. Borel, T. M. Jones, & R. Barbuch, et al., 2011).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-13-8-9-15(11-17(13)24-10-4-7-18(24)25)23-20(27)19(26)22-12-14-5-2-3-6-16(14)21/h2-3,5-6,8-9,11H,4,7,10,12H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMRTIGONNACON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2Cl)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorobenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B2570070.png)
![8-(pyrrolidin-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2570072.png)
![2-(4-chlorophenoxy)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2570076.png)
![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B2570077.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2570078.png)

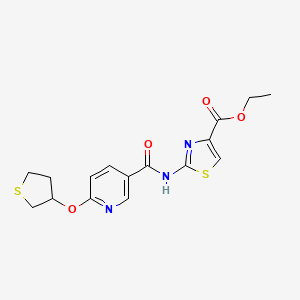
![(4E)-9-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2570081.png)
